molecular formula C22H14N4O3S2 B4720037 N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide

Cat. No.: B4720037
M. Wt: 446.5 g/mol
InChI Key: BPRPTQKSKSACMC-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide is a complex organic compound that features a benzothiazole core, a cyanobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Cyanobenzyl Group: This step might involve a nucleophilic substitution reaction where a cyanobenzyl halide reacts with the benzothiazole core.

    Attachment of the Nitrobenzamide Moiety: This could be done through an amide coupling reaction using a nitrobenzoic acid derivative and an appropriate coupling reagent.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine, which could further participate in various substitution reactions.

    Substitution: The benzothiazole core and the benzamide moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzothiazole and benzamide derivatives.

Scientific Research Applications

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.

    Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Chemistry: Intermediate in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action for compounds like N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores, often studied for their antimicrobial and anticancer properties.

    Nitrobenzamide Derivatives: Known for their roles in various pharmacological activities.

    Cyanobenzyl Compounds: Studied for their potential in organic synthesis and as intermediates in the production of more complex molecules.

Uniqueness

N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler analogs.

Properties

IUPAC Name

N-[2-[(2-cyanophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3S2/c23-12-15-3-1-2-4-16(15)13-30-22-25-19-10-7-17(11-20(19)31-22)24-21(27)14-5-8-18(9-6-14)26(28)29/h1-11H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRPTQKSKSACMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2-cyanobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-nitrobenzamide
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